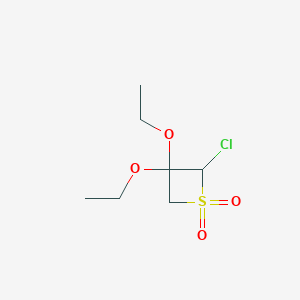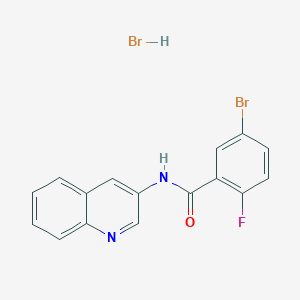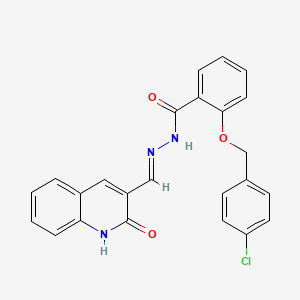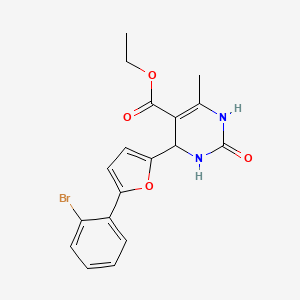
3-Phenylallyl N-(2-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylallyl N-(2-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylallyl N-(2-chlorophenyl)carbamate typically involves the reaction of 3-phenylallyl alcohol with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production methods for carbamate esters like this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylallyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-Phenylallyl N-(2-chlorophenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Phenylallyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylallyl N-phenylcarbamate: Similar in structure but lacks the chlorine atom.
3-Phenylallyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of chlorine.
2-Chloroethyl N-phenylcarbamate: Has a different alkyl group attached to the nitrogen.
Uniqueness
3-Phenylallyl N-(2-chlorophenyl)carbamate is unique due to the presence of both the phenylallyl and 2-chlorophenyl groups. This combination imparts specific chemical and biological properties that are distinct from other carbamate esters .
Propiedades
Fórmula molecular |
C16H14ClNO2 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
[(E)-3-phenylprop-2-enyl] N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO2/c17-14-10-4-5-11-15(14)18-16(19)20-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/b9-6+ |
Clave InChI |
KXAVOCQKQLQHKX-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/COC(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)




